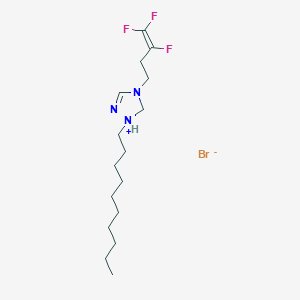
1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-デシル-4-(3,4,4-トリフルオロブト-3-エン-1-イル)-4,5-ジヒドロ-1H-1,2,4-トリアゾール-1-イウム ブロミドは、トリアゾリウム塩類に属する合成有機化合物です。 これらの化合物は、化学、生物学、医学など、さまざまな分野で多様な用途があることで知られています。 この化合物の独特の構造は、トリアゾリウムコアとトリフルオロブト-3-エン-1-イル側鎖を特徴とし、独特の化学的および物理的特性を付与しています。
2. 製法
合成経路と反応条件
1-デシル-4-(3,4,4-トリフルオロブト-3-エン-1-イル)-4,5-ジヒドロ-1H-1,2,4-トリアゾール-1-イウム ブロミドの合成には、通常、次の手順が含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルキル化剤を含む環化反応によって合成できます。
デシル基の導入: デシル基は、デシルハライドを使用してアルキル化反応によって導入できます。
トリフルオロブト-3-エン-1-イル側鎖の付加: この手順には、適切な条件下でトリフルオロブト-3-エン-1-イルハライドとトリアゾール中間体の反応が含まれます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために、制御された温度、圧力、触媒の使用などの最適化された反応条件が含まれる場合があります。 プロセスには、再結晶やクロマトグラフィーなどの精製手順も含まれる場合があります。
3. 化学反応の分析
反応の種類
1-デシル-4-(3,4,4-トリフルオロブト-3-エン-1-イル)-4,5-ジヒドロ-1H-1,2,4-トリアゾール-1-イウム ブロミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、還元されたトリアゾリウム誘導体の形成につながる可能性があります。
置換: ブロミドイオンは、他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: ハライド、ヒドロキシド、アミン。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はトリアゾール酸化物を生成する可能性があり、置換反応はさまざまな置換トリアゾリウム塩を生成する可能性があります。
4. 科学研究での用途
1-デシル-4-(3,4,4-トリフルオロブト-3-エン-1-イル)-4,5-ジヒドロ-1H-1,2,4-トリアゾール-1-イウム ブロミドには、いくつかの科学研究での用途があります。
化学: 有機合成および触媒における試薬として使用されます。
生物学: 抗菌作用や抗真菌作用などの潜在的な生物活性について調査されています。
医学: さまざまな疾患に対する薬剤候補など、潜在的な治療用途が検討されています。
工業: 高度な材料やコーティングの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Decyl Group: The decyl group can be introduced via alkylation reactions using decyl halides.
Addition of the Trifluorobut-3-en-1-yl Side Chain: This step involves the reaction of the triazole intermediate with trifluorobut-3-en-1-yl halides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazolium derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazolium salts.
科学的研究の応用
1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
1-デシル-4-(3,4,4-トリフルオロブト-3-エン-1-イル)-4,5-ジヒドロ-1H-1,2,4-トリアゾール-1-イウム ブロミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。 トリアゾリウムコアは、酵素や受容体と相互作用して、その活性を調節することができます。 トリフルオロブト-3-エン-1-イル側鎖は、化合物の親油性を高め、細胞への取り込みと分布を促進する可能性があります。
6. 類似の化合物との比較
類似の化合物
1-デシル-4-(ブト-3-エン-1-イル)-4,5-ジヒドロ-1H-1,2,4-トリアゾール-1-イウム ブロミド: トリフルオロメチル基がないため、化学的性質が異なります。
1-デシル-4-(3,4,4-トリフルオロブチル)-4,5-ジヒドロ-1H-1,2,4-トリアゾール-1-イウム ブロミド: 飽和した側鎖のため、反応性が異なります。
独自性
1-デシル-4-(3,4,4-トリフルオロブト-3-エン-1-イル)-4,5-ジヒドロ-1H-1,2,4-トリアゾール-1-イウム ブロミドのトリフルオロブト-3-エン-1-イル側鎖の存在は、安定性や反応性の向上など、独特の化学的特性を付与し、類似の化合物とは異なるものとなっています。
類似化合物との比較
Similar Compounds
1-Decyl-4-(but-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-Decyl-4-(3,4,4-trifluorobutyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide: Saturated side chain, leading to different reactivity.
Uniqueness
The presence of the trifluorobut-3-en-1-yl side chain in 1-Decyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide imparts unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds.
特性
CAS番号 |
653571-64-3 |
|---|---|
分子式 |
C16H29BrF3N3 |
分子量 |
400.32 g/mol |
IUPAC名 |
1-decyl-4-(3,4,4-trifluorobut-3-enyl)-1,5-dihydro-1,2,4-triazol-1-ium;bromide |
InChI |
InChI=1S/C16H28F3N3.BrH/c1-2-3-4-5-6-7-8-9-11-22-14-21(13-20-22)12-10-15(17)16(18)19;/h13H,2-12,14H2,1H3;1H |
InChIキー |
NEMVZFHZNAPMGK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[NH+]1CN(C=N1)CCC(=C(F)F)F.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)
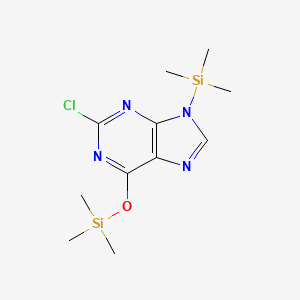
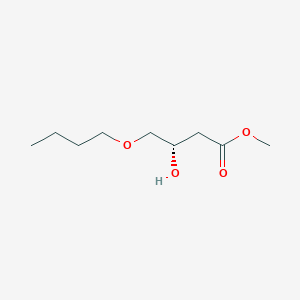
![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
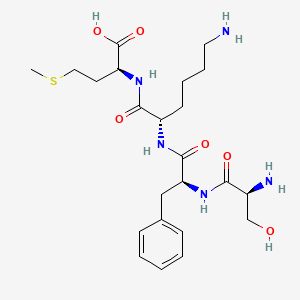
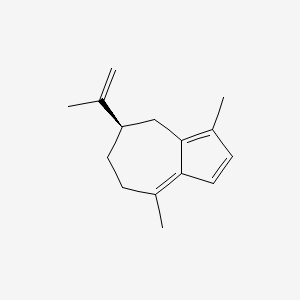
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
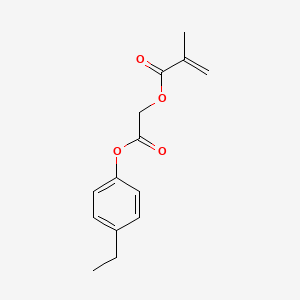
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)

![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
![3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12527567.png)
